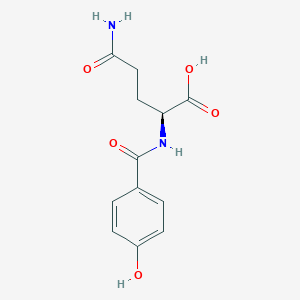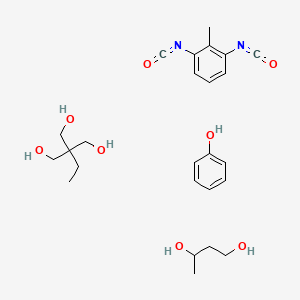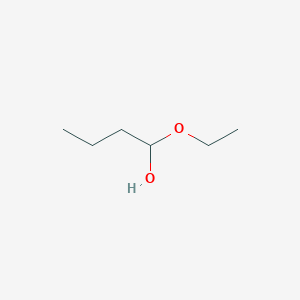![molecular formula C16H16OSe B14475708 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran CAS No. 66558-12-1](/img/structure/B14475708.png)
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is an organoselenium compound that features a benzopyran ring system with a phenylselanyl group attached to the methyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 2-allylphenols with phenylselanyl bromide in the presence of a base. The reaction proceeds through an oxyselenocyclization mechanism, where the phenylselanyl group is introduced to the allylphenol, forming the desired benzopyran structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that participate in redox reactions, thereby influencing cellular oxidative stress levels. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-(Phenylselanyl)uracil: Another selenium-containing compound with potential antiviral properties.
Phenylselenenyl bromide: Used in similar synthetic applications to introduce selenium into organic molecules.
2-Phenyl-3-(phenylselanyl)benzofuran: Studied for its antidepressant-like effects through the glutamatergic pathway.
Uniqueness
2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran is unique due to its benzopyran core structure combined with a phenylselanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
66558-12-1 |
|---|---|
Fórmula molecular |
C16H16OSe |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2-(phenylselanylmethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16OSe/c1-2-7-15(8-3-1)18-12-14-11-10-13-6-4-5-9-16(13)17-14/h1-9,14H,10-12H2 |
Clave InChI |
MFEACGGWESAXDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2OC1C[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


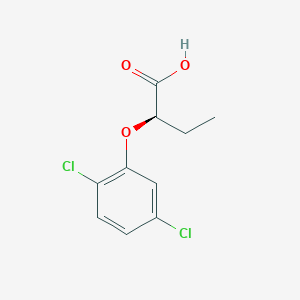
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

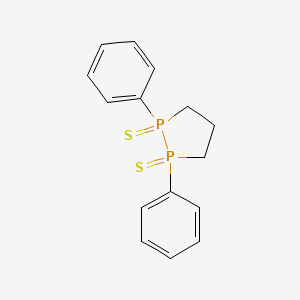
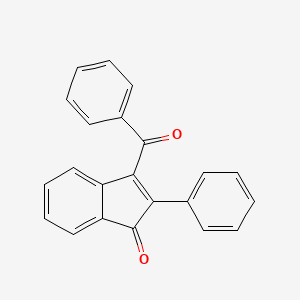
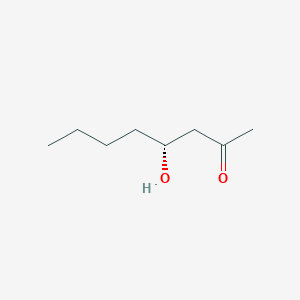
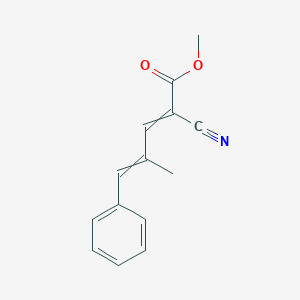
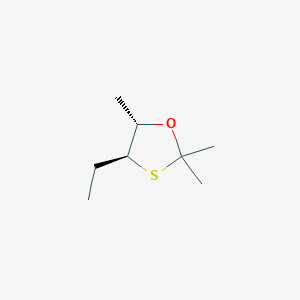
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

